molecular formula C17H17N3O4S B5792869 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide

2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide

Katalognummer B5792869
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: UKIWRLPBBMYFDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor used in cancer therapy. It was first synthesized by Bayer Pharmaceuticals in 1999 and was approved by the US FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Wirkmechanismus

The mechanism of action of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide involves the inhibition of several protein kinases involved in tumor growth and angiogenesis. RAF kinases are a family of serine/threonine protein kinases that play a key role in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. VEGFR-2 and PDGFR-β are receptor tyrosine kinases that are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By inhibiting these protein kinases, 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide blocks tumor growth and angiogenesis, leading to cancer cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide have been extensively studied. The drug has been shown to inhibit the growth of a wide range of cancer cell lines in vitro and in vivo. It has also been shown to reduce tumor size and angiogenesis in animal models of cancer. In clinical trials, 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been shown to improve overall survival and progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide for lab experiments include its well-characterized mechanism of action, its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis, and its extensive preclinical and clinical data. However, the drug also has some limitations, including its relatively low potency compared to other cancer therapies, its potential for off-target effects, and its limited efficacy in certain types of cancer.

Zukünftige Richtungen

For research on 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide include investigating its potential use in combination with other cancer therapies, identifying biomarkers that can predict response to the drug, and developing more potent and selective inhibitors of the protein kinases targeted by the drug. Other potential future directions include exploring the use of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide in other types of cancer, such as lung cancer and melanoma, and investigating its potential use in the treatment of other diseases, such as cardiovascular disease and inflammatory disorders.
Conclusion
2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide is a small molecule inhibitor used in cancer therapy that has been extensively studied in preclinical and clinical trials. The drug inhibits the activity of several protein kinases involved in tumor growth and angiogenesis and has been shown to improve overall survival and progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma. While the drug has some limitations, it has potential for use in combination with other cancer therapies and in the treatment of other diseases. Future research directions include identifying biomarkers that can predict response to the drug and developing more potent and selective inhibitors of the protein kinases targeted by the drug.

Synthesemethoden

The synthesis of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide involves the reaction of 4-(4-aminophenyl)-2-pyrrolidinone with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminobenzamide to form the final product. The synthesis of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has been shown to inhibit the activity of several protein kinases involved in tumor growth and angiogenesis, including RAF kinases, VEGFR-2, and PDGFR-β. The drug has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c18-17(22)14-4-1-2-5-15(14)19-25(23,24)13-9-7-12(8-10-13)20-11-3-6-16(20)21/h1-2,4-5,7-10,19H,3,6,11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIWRLPBBMYFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.